Zinc cyclohexanebutyrate dihydrate
Description
Contextualizing Zinc Carboxylate Complexes within Coordination Chemistry
Zinc carboxylate complexes represent a significant class of compounds within coordination chemistry, a field that studies the physical and chemical properties of compounds containing a central metal atom bonded to surrounding molecules or ions, known as ligands. In these complexes, the zinc ion (Zn²⁺) acts as the central metal atom, and the carboxylate groups (-COO⁻) of organic acids serve as ligands. The d¹⁰ electronic configuration of the Zn(II) ion allows for a variety of coordination geometries, including tetrahedral, square pyramidal, and octahedral, making the structural chemistry of these complexes particularly diverse and fascinating. nih.gov
The versatility of zinc carboxylate complexes stems from the various coordination modes the carboxylate ligand can adopt. These include monodentate, bidentate chelating, and bridging bidentate coordinations. rsc.org This flexibility in bonding gives rise to a wide array of molecular architectures, from simple mononuclear species to complex, multidimensional coordination polymers. nih.govmdpi.com These structures are of great interest as they can serve as models for the active sites of metalloenzymes and as building blocks for porous materials like metal-organic frameworks (MOFs). nih.gov
Significance of Hydrated Metal Organic Compounds in Solid-State Chemistry
In the context of solid-state chemistry, the degree of hydration can affect properties such as thermal stability, solubility, and even the catalytic activity of the material. The study of hydrated metal-organic compounds is essential for understanding how these materials behave under different environmental conditions, particularly in the presence of moisture, which is a critical factor for many practical applications.
Overview of Research Trajectories for Zinc Cyclohexanebutyrate Dihydrate
Current research on this compound is situated at the intersection of coordination chemistry and materials science. While specific, in-depth studies on this particular compound are not extensively documented in publicly available literature, the research trajectories can be inferred from the broader investigation of zinc carboxylate complexes and hydrated metal-organic compounds.
Key areas of interest include the synthesis and structural characterization of the compound to understand its coordination environment and crystal packing. Furthermore, investigations into its thermal properties would shed light on its stability and decomposition pathways. Spectroscopic studies are also crucial for elucidating its molecular structure and bonding characteristics. While detailed experimental data for this compound remains limited, its potential applications are envisioned in areas where other zinc carboxylates have shown promise, such as in catalysis and as precursors for the synthesis of other materials. beilstein-journals.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;4-cyclohexylbutanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.2H2O.Zn/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;;/h2*9H,1-8H2,(H,11,12);2*1H2;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGOEGDBGIUFRH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].O.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38582-18-2 | |
| Record name | Cyclohexanebutanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc cyclohexylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches to Zinc Cyclohexanebutyrate Dihydrate
The most straightforward method for synthesizing this compound involves the direct reaction of a zinc-containing precursor with cyclohexanebutyric acid. A common approach is the reaction of zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) with an aqueous solution of the carboxylic acid. In this reaction, the zinc oxide or hydroxide dissolves in the acidic solution, leading to the formation of the zinc salt.
The generalized reaction can be represented as: ZnO + 2 C₆H₁₁(CH₂)₃COOH + H₂O → Zn(C₆H₁₁(CH₂)₃COO)₂·2H₂O
This method is analogous to the well-established synthesis of other zinc carboxylate dihydrates, such as zinc acetate (B1210297) dihydrate from zinc oxide and acetic acid. elsevierpure.comgoogle.com The process typically involves dissolving the powdered zinc precursor in the aqueous acid solution, followed by steps to isolate the crystalline dihydrate product. google.com
Mechanochemical Synthesis Routes for Zinc Carboxylate Complexes
Mechanochemical synthesis offers a solvent-free, environmentally friendly alternative to traditional solution-based methods. rsc.org This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions between solid-state reactants. For zinc carboxylate complexes, this would involve milling a solid zinc salt (e.g., zinc oxide or zinc carbonate) directly with the solid carboxylic acid (cyclohexanebutyric acid). rsc.org
The key advantages of this approach include its simplicity, potential for scalability, and significantly reduced reaction times compared to aqueous methods. rsc.org The process can be performed under dry conditions or with a minimal amount of a liquid additive to facilitate the reaction. rsc.org Research on the mechanochemical synthesis of new zinc bionanohybrids has demonstrated that this method can produce materials with distinct nanostructures and improved catalytic properties compared to those synthesized in aqueous media. rsc.org
Solution-Phase Precipitation Techniques and Controlled Crystallization
Solution-phase precipitation is a widely used technique for obtaining high-purity crystalline solids like this compound. This method relies on manipulating the solubility of the desired compound in a solvent. A typical procedure involves dissolving the reactants, such as zinc oxide and cyclohexanebutyric acid, in an aqueous solution to form the zinc carboxylate. google.com The solution is then concentrated, often by evaporation, to achieve supersaturation. google.com
Controlled crystallization is subsequently induced by carefully adjusting physical parameters. google.com Gradual cooling of the supersaturated solution is a common strategy, as the solubility of the zinc salt decreases at lower temperatures, leading to the precipitation of the crystalline dihydrate. google.com For instance, in the synthesis of zinc acetate dihydrate, the solution is cooled to between 0-5°C and held for an extended period to maximize the yield of crystalline product. google.com Another approach involves adjusting the pH of a solution containing dissolved zinc, which can trigger the precipitation of a solid zinc-containing material. google.com
Influence of Solvent Systems and Reaction Parameters on Product Characteristics
The choice of solvent and the control of reaction parameters are critical in determining the final properties of the synthesized zinc carboxylate. These factors influence reaction kinetics, hydrolysis mechanisms, crystal morphology, and whether the desired dihydrate form is obtained.
The basicity of the solvent system can significantly affect the hydrolysis reactions that are often integral to the synthesis of metal carboxylates. nih.gov Hydrolysis of the zinc precursor is a key step in forming the final product. sabanciuniv.edu A base can facilitate the deprotonation of the carboxylic acid, enhancing its reactivity towards the zinc cation. Furthermore, in solvothermal processes, the solvent itself can participate in the reaction mechanism. acs.org The presence of a base or a basic solvent can influence the formation of intermediate species, such as basic zinc salts, which can then transform into the final product. sabanciuniv.edu
The presence of water is, by definition, essential for the formation of the dihydrate structure. elsevierpure.com In solution-based syntheses, the water content must be sufficient to be incorporated into the crystal lattice as water of crystallization upon precipitation. elsevierpure.comgoogle.com Studies on related compounds show that exposure to humidity can promote the formation and crystallization of zinc carboxylates. nih.gov
Temperature plays a dual role in the process. Elevated temperatures can increase the rate of reaction and dissolution of precursors. rsc.org However, for crystallization, lower temperatures are often required to decrease the solubility of the product and induce precipitation. google.com For example, the synthesis of zinc acetate dihydrate specifies cooling to 0-5°C to precipitate the dihydrate form effectively. google.com The thermal profile of the reaction—heating to facilitate dissolution followed by controlled cooling—is therefore a crucial parameter for isolating the desired dihydrate product. google.com
Synthesis of Analogue Zinc Carboxylate Dihydrates for Comparative Studies
The synthesis of analogue compounds provides a framework for understanding the formation of this compound. Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a well-studied analogue whose synthesis offers valuable insights. elsevierpure.comgoogle.com
It is typically synthesized by reacting zinc oxide with glacial acetic acid in the presence of water. elsevierpure.com The reaction is exothermic and results in the formation of zinc acetate, which can then be crystallized as the dihydrate. elsevierpure.com A patented method details dissolving zinc oxide powder in an aqueous acetic acid solution, evaporating the solution to supersaturation, and then cooling it to 0-5°C for 15-20 hours to precipitate the crystalline dihydrate. google.com Other zinc carboxylates, such as zinc mandelate, have been synthesized by reacting the ammonium (B1175870) salt of the corresponding carboxylic acid with a zinc salt like zinc nitrate (B79036). researchgate.net
The following table provides a comparative overview of the synthetic parameters for this compound and the analogue zinc acetate dihydrate.
| Parameter | This compound (Proposed) | Zinc Acetate Dihydrate (Documented) |
|---|---|---|
| Zinc Precursor | Zinc Oxide (ZnO) or Zinc Hydroxide (Zn(OH)₂) | Zinc Oxide (ZnO) or Zinc Hydroxide (Zn(OH)₂) elsevierpure.comgoogle.com |
| Carboxylic Acid | Cyclohexanebutyric Acid | Acetic Acid elsevierpure.comgoogle.com |
| Solvent | Water | Water google.com |
| Crystallization Method | Evaporation and/or controlled cooling | Evaporation to supersaturation, then cooling to 0-5°C google.com |
| Product Formula | [C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O americanelements.com | Zn(CH₃COO)₂·2H₂O elsevierpure.com |
Structural Elucidation and Crystallographic Analysis
Single Crystal X-ray Diffraction Studies of Zinc Cyclohexanebutyrate Dihydrate
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances. ias.ac.in In a typical SC-XRD experiment, a single crystal of the compound is mounted and rotated in a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to determine the crystal's three-dimensional structure. youtube.comyoutube.com
The initial step in analyzing the SC-XRD data would be to determine the crystal system and space group of this compound. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
For instance, a study on long-chain zinc carboxylates revealed that zinc nonanoate (B1231133) crystallizes in the monoclinic space group Pc, while zinc decanoate (B1226879) belongs to the monoclinic C2 space group. nih.gov Another example, zinc(II) acetate (B1210297) dihydrate, has been reported to crystallize in the monoclinic space group C2/c. crystallography.net Based on these examples, it is plausible that this compound could also crystallize in a monoclinic system, although orthorhombic or triclinic systems are also common for such coordination compounds.
Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Compounds
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or C2/c |
| a (Å) | 10.0 - 15.0 |
| b (Å) | 8.0 - 12.0 |
| c (Å) | 18.0 - 25.0 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z | 2 or 4 |
Note: This table presents hypothetical data based on known structures of similar zinc carboxylates and is for illustrative purposes only.
The coordination geometry of the Zinc(II) ion is a crucial aspect of the crystal structure. Zinc(II) has a d¹⁰ electronic configuration and therefore exhibits no ligand field stabilization effects, allowing for a variety of coordination numbers and geometries, with four-coordinate tetrahedral and six-coordinate octahedral being the most common. nih.gov
In many zinc carboxylate complexes, the zinc ions are tetrahedrally coordinated. For example, in a study of various zinc carboxylates, the local structure around the zinc ion was found to be nearly tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups. nih.gov However, octahedral coordination is also observed, particularly when water molecules are involved in the coordination sphere. For example, in a zinc complex with hydroxypyridinecarboxylate ligands, the zinc ion was found to be six-coordinated, exhibiting a distorted octahedral geometry with two axially coordinated water molecules. nih.gov Given that the subject compound is a dihydrate, an octahedral coordination geometry for the Zinc(II) ion, involving oxygen atoms from both the cyclohexanebutyrate ligands and the water molecules, is a strong possibility.
The carboxylate group of the cyclohexanebutyrate ligand can coordinate to the zinc ion in several ways. The most common bonding modes for carboxylate ligands are monodentate (κ¹), bidentate chelating (κ²), and bidentate bridging. wikipedia.org
Theoretical studies on zinc-carboxylate interactions have shown that the energy difference between monodentate and bidentate coordination is often small and can be influenced by other interactions within the crystal lattice, such as hydrogen bonding. nih.govnih.gov In many characterized zinc carboxylate structures, the carboxylate groups act as bridging ligands, connecting two zinc centers. nih.gov This bridging can lead to the formation of dimeric, polymeric, or metal-organic framework (MOF) structures. nih.govelsevierpure.com The cyclohexane (B81311) ring of the ligand would likely adopt a stable chair conformation to minimize steric strain.
Table 2: Common Carboxylate Bonding Modes in Zinc Complexes
| Bonding Mode | Description |
| κ¹-monodentate | The carboxylate binds to the zinc ion through only one of its oxygen atoms. |
| κ²-bidentate chelating | Both oxygen atoms of the carboxylate bind to the same zinc ion, forming a chelate ring. |
| κ²-bidentate bridging | Each oxygen atom of the carboxylate binds to a different zinc ion, bridging the metal centers. |
The two water molecules of hydration in this compound are expected to play a significant role in the crystal structure by forming extensive hydrogen bonding networks. researchgate.net These hydrogen bonds can occur between the water molecules themselves, between the water molecules and the carboxylate oxygen atoms of the cyclohexanebutyrate ligands, and potentially between the water molecules and other parts of the structure.
Powder X-ray Diffraction (PXRD) Characterization of Bulk Material
While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material. youtube.com PXRD is used to confirm the phase purity of a synthesized compound, identify crystalline phases in a mixture, and can also be used for structure determination if single crystals are not available. cambridge.orggovinfo.gov
The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.netresearchgate.net For this compound, the PXRD pattern would be compared to a simulated pattern generated from the single-crystal XRD data to confirm that the bulk sample has the same crystal structure as the single crystal. Any additional peaks in the experimental PXRD pattern would indicate the presence of impurities or other crystalline phases.
Table 3: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 100 |
| 12.2 | 7.25 | 45 |
| 17.0 | 5.21 | 80 |
| 20.8 | 4.27 | 60 |
| 24.5 | 3.63 | 30 |
Note: This table presents a hypothetical PXRD pattern for illustrative purposes. The actual pattern would be determined experimentally.
Phase Identification and Purity Assessment
The initial step in characterizing a synthesized batch of this compound involves confirming its phase identity and assessing its purity.
X-Ray Powder Diffraction (XRPD): This is a primary tool for phase identification. The resulting diffraction pattern serves as a fingerprint for the crystalline solid. For a pure, crystalline sample of this compound, a unique XRPD pattern with sharp, well-defined peaks would be expected. By comparing this pattern with databases or patterns of potential impurities (e.g., starting materials like zinc oxide or cyclohexanebutyric acid), the purity of the sample can be ascertained. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, zinc) in the compound. The experimental values are compared with the theoretical values calculated from the chemical formula, C₂₀H₃₈O₆Zn, to confirm the stoichiometry.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule. In the case of this compound, the characteristic absorption bands for the carboxylate group (COO⁻) would be of particular interest. The positions of the symmetric and asymmetric stretching vibrations of the COO⁻ group can indicate the coordination mode of the carboxylate ligand to the zinc ion (e.g., monodentate, bidentate, bridging). nih.gov The presence of broad absorption bands in the high-frequency region (around 3400 cm⁻¹) would confirm the presence of water of hydration.
A hypothetical data table for the characterization of this compound is presented below:
| Analytical Technique | Parameter | Expected Result |
| X-Ray Powder Diffraction | Peak Positions (2θ) | A unique set of diffraction peaks |
| Elemental Analysis | %C | Theoretical: 54.35, Experimental: 54.3 ± 0.3 |
| %H | Theoretical: 8.66, Experimental: 8.7 ± 0.2 | |
| %Zn | Theoretical: 14.79, Experimental: 14.8 ± 0.3 | |
| Infrared Spectroscopy | ν(O-H) | Broad band ~3400 cm⁻¹ |
| νₐₛ(COO⁻) | ~1550-1610 cm⁻¹ | |
| νₛ(COO⁻) | ~1400-1450 cm⁻¹ |
Assessment of Crystallinity and Crystallite Size
The degree of structural order in a solid material is its crystallinity. While single crystals represent the highest order, most bulk materials are polycrystalline.
X-Ray Powder Diffraction (XRPD): The sharpness of the peaks in an XRPD pattern is indicative of the degree of crystallinity. Broadened peaks can suggest the presence of amorphous content or very small crystallites. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For instance, studies on ZnO nanoparticles have shown that the crystallite size can be determined from the full width at half maximum (FWHM) of the diffraction peaks. mdpi.com
A hypothetical analysis of the crystallinity and crystallite size is shown in the table below:
| Parameter | Method | Typical Value Range |
| Degree of Crystallinity | XRPD (peak area analysis) | > 90% for a well-synthesized sample |
| Average Crystallite Size | XRPD (Scherrer equation) | 50 - 200 nm |
Polymorphism and Anhydrous/Hydrated Phase Relationships
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties such as solubility, melting point, and stability. While no specific polymorphs of this compound have been reported, it is a phenomenon observed in other metal carboxylates.
The relationship between the hydrated and anhydrous phases is crucial for understanding the stability and processing of this compound. This compound contains two water molecules per formula unit. These water molecules are an integral part of the crystal structure and are likely involved in the coordination sphere of the zinc ion or in hydrogen bonding within the crystal lattice.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying the dehydration process.
TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a weight loss corresponding to the loss of two water molecules upon heating. The temperature at which this dehydration occurs provides information about the thermal stability of the hydrate. Studies on other hydrated zinc carboxylates, like zinc oxalate (B1200264) dihydrate, show that dehydration is a key thermal event. pku.edu.cn
DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration process is typically endothermic and would be observed as a peak in the DSC curve. Subsequent decomposition of the anhydrous salt at higher temperatures would also be detected.
The dehydration of this compound can be represented by the following equation:
Zn(C₁₀H₁₇O₂)₂·2H₂O(s) → Zn(C₁₀H₁₇O₂)₂(s) + 2H₂O(g)
The stability of the resulting anhydrous phase would depend on its crystal structure and its hygroscopicity. It is possible that the anhydrous form could be unstable and readily rehydrate in the presence of atmospheric moisture.
Correlation Between Synthetic Conditions and Resultant Crystal Structures
The conditions employed during the synthesis of a metal-organic compound like this compound can have a profound impact on the resulting crystal structure, including its phase, crystallinity, and crystallite size.
Synthesis Method: Zinc carboxylates are often synthesized via a precipitation reaction between a soluble zinc salt (e.g., zinc nitrate (B79036), zinc acetate) and the corresponding carboxylic acid or its sodium salt in a suitable solvent. nih.gov The choice of zinc salt precursor can influence the final product. For example, in the synthesis of ZnO nanoparticles, different zinc salts led to variations in crystallite size. mdpi.com
Solvent System: The polarity and coordinating ability of the solvent can affect the nucleation and growth of crystals. The use of different solvents or solvent mixtures can lead to the formation of different polymorphs or solvates.
Temperature and pH: These parameters play a critical role in controlling the reaction kinetics and the solubility of the reactants and products. The rate of precipitation, which is influenced by temperature and pH, can affect the size and perfection of the resulting crystals.
Concentration of Reactants: The concentration of the zinc salt and the carboxylic acid can influence the supersaturation of the solution, which in turn affects the nucleation rate and crystal growth.
A summary of how synthetic conditions can influence the crystal structure is provided in the table below:
| Synthetic Parameter | Influence on Crystal Structure | Example from Related Systems |
| Zinc Salt Precursor | Can affect crystallite size and phase purity. | Different crystallite sizes of ZnO obtained from ZnCl₂, ZnSO₄, and Zn(NO₃)₂. mdpi.com |
| Solvent | Can lead to different polymorphs or solvates. | The formation of different coordination polymers of zinc with the same ligands in different solvents. |
| Temperature | Affects reaction kinetics, crystal growth rate, and can favor the formation of specific phases. | Higher temperatures can lead to larger crystallites. |
| pH | Influences the deprotonation of the carboxylic acid and the hydrolysis of the zinc ion. | Critical for controlling the precipitation of metal oxides and hydroxides. |
Spectroscopic Characterization and Electronic Structure Probing
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy offers a powerful, non-destructive means to probe the coordination of the carboxylate ligand to the zinc ion and to identify the presence of water molecules.
The infrared spectrum of metal carboxylates is dominated by the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. researchgate.net The frequency separation between these two bands, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is a critical diagnostic tool for determining the coordination mode of the carboxylate ligand. researchgate.net
For Zinc Cyclohexanebutyrate Dihydrate, the coordination can be inferred by comparing its Δν value to established ranges for different binding modes:
Monodentate: The carboxylate group binds to a single metal center through one oxygen atom. This arrangement typically results in a large separation (Δν > 200 cm⁻¹), approaching that of an ester.
Bidentate Chelating: The carboxylate group binds to a single metal center through both oxygen atoms. This leads to a significantly smaller separation (Δν < 110 cm⁻¹).
Bidentate Bridging: The carboxylate group bridges two different metal centers. This mode is characterized by an intermediate separation (Δν ≈ 140-200 cm⁻¹). researchgate.net
In many zinc carboxylate complexes, a bridging bidentate coordination is common, where each zinc ion is tetrahedrally coordinated to four oxygen atoms from four different carboxylate groups. nih.gov For this compound, the asymmetric stretch is expected in the 1570–1590 cm⁻¹ region, while the symmetric stretch appears around 1400 cm⁻¹. nih.govrsc.org The precise positions depend on the crystalline packing and the exact coordination geometry.
Table 1: Typical Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| O-H Stretching (water) | 3600 - 3000 | FTIR, Raman | Broad band, indicative of hydrogen-bonded water molecules of hydration. nih.govnih.gov |
| C-H Stretching (cyclohexyl & alkyl) | 3000 - 2850 | FTIR, Raman | Sharp, strong bands characteristic of the ligand's hydrocarbon backbone. |
| Asymmetric Carboxylate Stretch (νₐₛ COO⁻) | 1590 - 1540 | FTIR | Strong absorption; position is sensitive to coordination mode. nih.govrsc.org |
| Symmetric Carboxylate Stretch (νₛ COO⁻) | 1420 - 1395 | FTIR | Strong absorption; used with νₐₛ to determine Δν. nih.gov |
| H-O-H Bending (water) | ~1650 | FTIR | Bending mode of coordinated water molecules. researchgate.net |
| Zn-O Stretching | 480 - 420 | FTIR, Raman | Represents the vibration of the zinc-oxygen bond. researchgate.netukm.edu.myscirp.org |
The presence of dihydrate in the compound's structure is clearly confirmed by vibrational spectroscopy. A broad absorption band in the FTIR spectrum between 3600 and 3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. nih.govnih.gov The breadth of this band suggests that the water molecules are involved in hydrogen bonding within the crystal lattice. Additionally, a bending mode for the water molecules (H-O-H) is typically observed around 1650 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the cyclohexanebutyrate ligand and the local environment of the zinc atom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the structure of the organic ligand. Since the diamagnetic Zn²⁺ ion does not cause significant paramagnetic shifting, sharp NMR signals are expected.
¹H NMR: The spectrum of the cyclohexanebutyrate ligand would show a complex set of overlapping multiplets in the range of approximately 0.9 to 1.8 ppm, corresponding to the protons of the cyclohexane (B81311) ring. The protons on the butyrate (B1204436) chain would appear as distinct signals, with the protons alpha to the carboxylate group (–CH₂–COO⁻) expected around 2.2-2.4 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The carbonyl carbon (COO⁻) is the most deshielded, appearing around 180-185 ppm. The carbons of the cyclohexane ring would resonate between 25 and 45 ppm, while the carbons of the butyrate chain would have distinct shifts. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Cyclohexanebutyrate Ligand
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxyl Carbon | ¹³C | 180 - 185 | Most downfield signal due to the electronegative oxygen atoms. chemicalbook.com |
| Alpha-Carbon (to COO⁻) | ¹³C | 35 - 40 | deshielded by the adjacent carboxyl group. |
| Cyclohexane Carbons | ¹³C | 25 - 45 | Multiple signals due to different chemical environments within the ring. chemicalbook.com |
| Alpha-Protons (to COO⁻) | ¹H | 2.2 - 2.4 | Protons on the carbon adjacent to the carboxylate group. chemicalbook.com |
| Cyclohexane & Butyrate Chain Protons | ¹H | 0.9 - 1.8 | Complex multiplet region for the bulk of the aliphatic protons. chemicalbook.comsigmaaldrich.com |
While challenging due to the low natural abundance (4.1%) and quadrupolar nature of the ⁶⁷Zn nucleus (spin I = 5/2), solid-state ⁶⁷Zn NMR is a highly specialized technique that can directly probe the local environment of the zinc ion. acs.orghuji.ac.il The spectrum is highly sensitive to the coordination number, the symmetry of the coordination sphere, and the nature of the coordinating ligands. rsc.org
For this compound, ⁶⁷Zn NMR can differentiate between various possible coordination geometries (e.g., tetrahedral vs. octahedral) that the zinc ion might adopt. The large chemical shift range of ⁶⁷Zn makes it a sensitive probe for subtle structural changes. huji.ac.il
In the solid state, the magnetic shielding experienced by a nucleus is often orientation-dependent, a phenomenon known as Chemical Shift Anisotropy (CSA). The CSA is described by a second-rank tensor, and its parameters provide detailed information about the electronic structure and symmetry of the metal site. acs.org
The key parameters derived from a solid-state NMR lineshape are:
Isotropic Chemical Shift (δ_iso): The average chemical shift, corresponding to what is observed in liquid-state NMR.
Span (Ω): The breadth of the CSA pattern (Ω = δ₁₁ - δ₃₃), which reflects the asymmetry of the electronic environment. A larger span indicates a more distorted or lower-symmetry coordination sphere.
Skew (κ): A measure of the shape of the tensor (κ = 3(δ₂₂ - δ_iso) / Ω), which provides further detail on the nature of the asymmetry.
For ⁶⁷Zn, the quadrupolar interaction often dominates the spectral lineshape, which can make the direct measurement of CSA parameters difficult. nih.govresearchgate.net However, in cases with high local symmetry (e.g., perfect tetrahedral or octahedral), the quadrupolar effects are minimized, allowing for a more straightforward analysis of the CSA. nih.gov The CSA parameters for this compound would be highly informative about the precise geometry of the Zn-O₄ coordination core.
Table 3: Chemical Shift Anisotropy (CSA) Parameters
| Parameter | Symbol | Definition | Structural Information |
|---|---|---|---|
| Isotropic Chemical Shift | δ_iso | (δ₁₁ + δ₂₂ + δ₃₃) / 3 | Average electronic shielding, relates to coordination number and ligand type. |
| Span | Ω | δ₁₁ - δ₃₃ | Anisotropy or breadth of the chemical shift. Sensitive to deviations from cubic symmetry (e.g., tetrahedral, octahedral). |
| Skew | κ | 3(δ₂₂ - δ_iso) / Ω | Asymmetry of the tensor. A value of 0 indicates an axially symmetric environment. |
Solid-State ⁶⁷Zn NMR for Probing Local Coordination Environments
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The Zn(II) ion has a filled d-shell (d¹⁰ configuration), which means it cannot undergo d-d electronic transitions that are characteristic of many transition metal complexes. researchgate.netyoutube.com
Consequently, the UV-Vis absorption spectrum of this compound is dominated by two main types of transitions:
Intra-ligand Transitions: These are electronic excitations occurring within the cyclohexanebutyrate ligand itself. They are typically π → π* and n → π* transitions associated with the carbonyl group (C=O) of the carboxylate moiety. These transitions are often observed in the deep UV region. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from a high-energy orbital on the carboxylate ligand to a vacant, low-energy orbital of the zinc ion. LMCT bands for zinc-carboxylate complexes typically appear at the lower wavelength end of the UV spectrum. nih.gov
The spectrum therefore provides a signature of the electronic structure of the coordinated organic ligand.
The concept of an optical band gap (Eg) is fundamental to semiconductor physics but can be adapted for molecular compounds to describe the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This HOMO-LUMO gap can be estimated from the onset of absorption in the UV-Vis spectrum.
For this compound, the absorption edge corresponds to the lowest energy electronic transition, typically the LMCT or an intra-ligand transition. The optical band gap can be determined by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) using the equation:
(αhν)¹/ⁿ = A(hν - Eg)
where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for indirect transitions, common in amorphous materials). scirp.org By plotting (αhν)¹/² versus hν and extrapolating the linear portion of the curve to the energy axis, an estimate of the optical band gap can be obtained. researchgate.net This value is a key parameter in understanding the electronic reactivity and potential photochemical properties of the compound.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. It is a sensitive probe of the excited state properties of a molecule.
The photoluminescence of zinc complexes is often dictated by the organic ligand, as the d¹⁰ Zn(II) center is typically non-emissive. nih.gov Any fluorescence or phosphorescence from this compound would likely originate from the electronic excited states of the cyclohexanebutyrate ligand. nih.gov
An emission profile analysis involves:
Excitation: The sample is irradiated at a fixed wavelength, usually corresponding to a maximum in its UV-Vis absorption spectrum.
Emission Scan: The emitted light is scanned over a range of higher wavelengths to record the emission spectrum. The shape, position (λₑₘ), and intensity of the emission peak(s) are characteristic of the compound.
Coordination to the zinc ion can influence the emission profile in several ways:
Increased Rigidity: The chelation of the ligand to the metal center can increase its structural rigidity, which often reduces non-radiative decay pathways and enhances fluorescence intensity.
Heavy Atom Effect: The presence of the zinc atom, although a relatively light metal, can promote intersystem crossing, potentially leading to phosphorescence.
The efficiency of the luminescence process is quantified by the quantum yield (Φ) , which is the ratio of photons emitted to photons absorbed. It is typically measured by a comparative method using a standard fluorophore with a known quantum yield. The quantum yield is a critical parameter for assessing the potential of the material in applications such as optical sensing or light-emitting devices. researchgate.netnih.gov
| Parameter | Description | Hypothetical Value |
|---|---|---|
| λₑₓ (nm) | Excitation Wavelength | 280 |
| λₑₘ (nm) | Emission Maximum Wavelength | 390 |
| Stokes Shift (nm) | Difference between λₑₘ and λₑₓ | 110 |
| Φ (Quantum Yield) | Luminescence efficiency | 0.05 |
Investigation of Luminescence Mechanisms and Defect Levels
The luminescence of zinc carboxylate complexes is a field of active research, with the potential for applications in areas such as sensing and optoelectronics. nih.govresearchgate.net The emission properties of these materials are intricately linked to the nature of the organic ligand and the presence of structural defects.
The primary mechanism of luminescence in compounds like this compound is expected to be ligand-centered fluorescence or phosphorescence. Upon absorption of ultraviolet light, the cyclohexanebutyrate ligand would be promoted to an excited singlet state. From here, it can relax to the ground state via the emission of a photon (fluorescence) or undergo intersystem crossing to a triplet state, from which it can radiatively decay to the ground state (phosphorescence). The energy and lifetime of these emissions are highly dependent on the rigidity of the structure and the molecular environment.
Defect levels within the crystal lattice can also play a crucial role in the luminescence of zinc-containing compounds. aip.orgresearchgate.net These defects can be intrinsic, such as zinc or oxygen vacancies, or extrinsic, arising from impurities. These defect states can introduce new energy levels within the band gap of the material, acting as trapping centers for charge carriers. The recombination of these trapped carriers can lead to radiative emission at energies different from the intrinsic ligand-based luminescence. For instance, in zinc oxide, oxygen vacancies are known to be responsible for green luminescence. researchgate.net While this compound is a molecular crystal rather than a continuous lattice like ZnO, crystalline defects and surface states can still significantly influence its photoluminescent properties.
The study of related zinc(II) complexes has shown that luminescence can be tuned by modifying the organic ligand. For example, the introduction of aromatic moieties or other functional groups can alter the energy of the electronic transitions and the quantum yield of emission. rsc.org Some zinc-based coordination polymers exhibit notable changes in their luminescence in the presence of certain molecules, making them suitable for chemical sensing applications. nih.govresearchgate.net
Table 2: Typical Luminescence Properties of Analogous Zinc(II) Complexes
| Complex Type | Emission Wavelength (nm) | Proposed Mechanism | Reference |
| Zinc(II) complexes with salicylaldiminato ligands | 472-504 | Blue fluorescence | rsc.org |
| Zinc(II) complexes with terpyridine ligands | 388-426 | π-π*/MLCT | nih.gov |
| Zinc-based coordination polymers | Varies | Ligand-centered, quenching by analytes | nih.govresearchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of zinc cyclohexanebutyrate dihydrate. For a molecule of this nature, a typical computational approach would involve geometry optimization using a functional like B3LYP or M06, which have shown good performance for zinc complexes. nih.govwikipedia.org A suitable basis set, such as 6-31G(d,p) or larger, would be employed to accurately describe the electronic distribution around the zinc, oxygen, carbon, and hydrogen atoms. nih.gov
The optimization process would likely explore various possible coordination modes of the cyclohexanebutyrate ligands to the zinc center, including monodentate and bidentate chelation, as well as the positioning of the two water molecules. It is anticipated that the carboxylate groups would act as bridging ligands between zinc centers, a common feature in zinc carboxylates. researchgate.net The water molecules are expected to coordinate directly to the zinc ion, completing its coordination sphere.
Table 1: Representative Optimized Geometrical Parameters for a Model Zinc Carboxylate System (DFT)
| Parameter | Optimized Value (Å) |
| Zn-O (carboxylate) | 1.95 - 2.05 |
| Zn-O (water) | 2.10 - 2.20 |
| C=O | 1.25 - 1.28 |
| C-O | 1.28 - 1.32 |
Note: These are typical values expected from DFT calculations on similar zinc carboxylate complexes and are for illustrative purposes.
Elucidation of Electronic Structure and Bonding Characteristics
The electronic structure of this compound is characterized by a filled d-shell (d¹⁰) on the Zn(II) ion. nih.gov This configuration means that the zinc ion does not participate in d-d electronic transitions in the visible region, which is consistent with the typical colorless nature of zinc compounds. The bonding between the zinc ion and the oxygen atoms of the carboxylate and water ligands is primarily ionic in nature, with a degree of covalent character.
Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the nature of these bonds. rsc.org It would likely reveal significant charge transfer from the oxygen lone pairs to the vacant orbitals of the zinc ion. The bonding within the cyclohexanebutyrate ligand itself is covalent, with typical sp³ and sp² hybridization for the carbon atoms of the cyclohexane (B81311) ring and the carboxylate group, respectively.
Prediction and Simulation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computed structure.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies would show characteristic stretches for the C=O and C-O bonds of the carboxylate group, as well as the O-H stretches of the coordinated water molecules. The asymmetric and symmetric stretching frequencies of the carboxylate group are particularly sensitive to the coordination mode. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and even ⁶⁷Zn can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure in solution. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). For this compound, significant absorptions are expected only in the ultraviolet region, corresponding to π → π* and n → π* transitions within the carboxylate ligand.
Table 2: Predicted Spectroscopic Data for a Model Zinc Carboxylate System
| Spectroscopic Technique | Predicted Parameter | Value Range |
| IR Spectroscopy | ν(C=O) asymmetric stretch | 1550 - 1650 cm⁻¹ |
| IR Spectroscopy | ν(C-O) symmetric stretch | 1400 - 1450 cm⁻¹ |
| ¹³C NMR | Carboxylate Carbon (C=O) | 175 - 185 ppm |
| UV-Vis Spectroscopy | λ_max (n → π*) | 200 - 220 nm |
Note: These are representative values and the exact positions would depend on the specific computational method and the molecular environment.
Computational Analysis of Coordination Geometries and Stability Constants
The coordination geometry around the zinc(II) ion in this compound is a key determinant of its properties. In many zinc carboxylates, the zinc ion adopts a tetrahedral or octahedral coordination. researchgate.netmdpi.com Given the presence of two cyclohexanebutyrate ligands and two water molecules, an octahedral geometry is a plausible arrangement, with the carboxylate groups potentially acting as bidentate or bridging ligands.
The stability constant (log K) of the complex in solution can also be estimated using computational methods. rsc.orgresearchgate.net This involves calculating the Gibbs free energy change for the formation of the complex from the hydrated zinc ion and the carboxylate ligands in solution. Such calculations often employ a combination of quantum mechanics for the immediate coordination sphere and a continuum solvent model to account for the bulk solvent effects. The stability of zinc carboxylate complexes is generally influenced by the basicity of the carboxylate anion. wikipedia.org
Molecular Dynamics Simulations for Understanding Hydration Shells and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in an aqueous environment. nih.govnd.edu These simulations can provide insights into the structure and dynamics of the hydration shells around the complex.
For a hydrated Zn(II) ion, ab initio MD simulations have shown a well-defined first hydration shell containing six water molecules in a highly symmetric octahedral arrangement. nih.govmdpi.com The Zn-O distances in this shell are typically around 2.13-2.15 Å. nih.gov The second hydration shell is also structured, but water exchange with the bulk is much faster. When the cyclohexanebutyrate ligands are coordinated to the zinc, they will displace some of these water molecules. MD simulations can reveal how the remaining coordinated water molecules and the outer hydration shells are structured and how they exchange with the bulk solvent. This is crucial for understanding the reactivity and bioavailability of the compound.
Benchmarking of Computational Methodologies for Accuracy in Zinc(II) Carboxylate Systems
The accuracy of computational predictions for zinc(II) carboxylate systems is highly dependent on the chosen methodology. Therefore, benchmarking studies are essential to validate and select the most appropriate computational methods. acs.orgacs.org
Coordination Chemistry and Complexation Behavior
Mechanistic Insights into Zinc-Carboxylate Bond Formation
The formation of the zinc-carboxylate bond in compounds like zinc cyclohexanebutyrate dihydrate is typically achieved through the reaction of a zinc source, such as zinc oxide (ZnO) or zinc acetate (B1210297), with the corresponding carboxylic acid (cyclohexanebutyric acid). The fundamental process involves the protonolysis of the zinc precursor by the carboxylic acid. nih.gov
Studies on analogous systems, such as the formation of zinc carboxylates from ZnO in oil paint matrices, reveal that the reaction pathway can be initiated by the adsorption of the carboxylic acid onto the ZnO surface. nih.gov This is followed by the coordination of the carboxylate group to the zinc ion. The presence of water can play a significant role, with humidity often increasing the rate and extent of zinc carboxylate formation by facilitating the hydrolysis of precursor materials and promoting the mobility of reactants. acs.org Density functional theory (DFT) calculations on model systems confirm that the adsorption of carboxylic acids onto a ZnO surface is a thermodynamically favorable process, representing a key initial step in the formation of the final zinc carboxylate complex. nih.gov
Versatility of Cyclohexanebutyrate as a Ligand: Monodentate, Bidentate, and Bridging Modes
The carboxylate group of the cyclohexanebutyrate ligand is a versatile coordinating moiety, capable of adopting several binding modes with the zinc(II) center. This versatility is crucial in determining the final structure of the resulting complex, be it a simple monomer or a complex polymer. The primary coordination modes include:
Monodentate: The carboxylate ligand binds to the zinc ion through only one of its oxygen atoms. This mode is often favored when the coordination sphere of the zinc ion is crowded or when other, more strongly coordinating ligands are present. rsc.org
Bidentate: Both oxygen atoms of the carboxylate group coordinate to the same zinc ion. This can occur in a chelating fashion, forming a small chelate ring.
Bridging: The carboxylate group bridges two different zinc ions. This is a common motif in the formation of polymeric structures. The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to different structural arrangements, such as paddle-wheel or chain structures. nih.gov
Theoretical studies on model zinc-acetate complexes have shown that the energy difference between monodentate and bidentate coordination can be small, often influenced by hydrogen bonding with other ligands in the coordination sphere. rsc.org The specific coordination mode adopted by the cyclohexanebutyrate ligand in any given complex will depend on factors like the steric bulk of the cyclohexyl group and the presence of other ligands, such as the water molecules in the dihydrate form.
Self-Assembly Processes Leading to Oligomeric or Polymeric Zinc Carboxylate Structures
The ability of the cyclohexanebutyrate ligand to act as a bridging unit facilitates the self-assembly of individual zinc-ligand units into larger, ordered structures. Zinc carboxylates are well-known to form coordination polymers. researchgate.net Depending on the reaction conditions and the precise nature of the ligand, this self-assembly can result in:
Oligomers: Discrete molecules containing a small, fixed number of zinc centers, such as the well-known "paddle-wheel" dinuclear zinc carboxylate structures.
Polymeric Chains (1D): The bridging carboxylate ligands link the zinc centers into one-dimensional chains. These chains can be linear or adopt more complex conformations like zig-zags. researchgate.net
Layered (2D) and Framework (3D) Structures: Further intermolecular interactions, such as hydrogen bonding (potentially involving the coordinated water molecules) or additional ligand bridging, can link the 1D chains into two-dimensional layers or even three-dimensional frameworks. ingentaconnect.com
Studies on various zinc carboxylate systems have shown that factors like solvent and the presence of ancillary ligands can direct the self-assembly process, leading to different final architectures. researchgate.net For instance, the formation of linear coordination chain complexes versus tetranuclear oxo complexes in some systems depends on the carboxylate concentration and humidity. acs.org
Ligand Design Principles for Tailoring Zinc(II) Coordination Environments
While this article focuses on a specific ligand, the principles of ligand design are essential for understanding its behavior and for creating new materials with desired properties. The coordination environment around a Zn(II) ion can be systematically tuned by modifying the ligand structure. americanelements.com Key design principles include:
Steric Hindrance: The bulky cyclohexyl group of the cyclohexanebutyrate ligand introduces significant steric hindrance around the zinc center. This can influence the coordination number of the zinc ion, potentially favoring lower coordination numbers (e.g., tetrahedral) over higher ones (e.g., octahedral). researchgate.net It can also dictate which coordination modes are sterically feasible.
Electronic Effects: While the alkyl nature of the cyclohexanebutyrate ligand makes its electronic effects relatively simple (weakly electron-donating), modifying ligands with electron-withdrawing or -donating groups can significantly alter the Lewis acidity of the zinc center and the strength of the Zn-O bond.
Flexibility vs. Rigidity: The butyrate (B1204436) chain provides a degree of flexibility to the ligand, allowing it to adopt various conformations to accommodate different crystal packing arrangements. In contrast, more rigid ligands are often used to create highly ordered and porous frameworks.
Host-Guest Chemistry and Supramolecular Complex Formation
Host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" structure. Porous coordination polymers and metal-organic frameworks (MOFs) are excellent examples of hosts. acs.orgwikipedia.org The formation of a polymeric structure from zinc cyclohexanebutyrate could potentially create cavities or channels capable of hosting small molecules.
A review of the scientific literature indicates a lack of specific studies on the host-guest interactions between this compound and guest molecules such as ferrocene (B1249389) or organosilicon compounds.
In principle, if zinc cyclohexanebutyrate were to form a porous framework, the inclusion of a guest like ferrocene would depend on several factors:
Pore Size and Shape: The cavities within the host structure must be large enough to accommodate the guest molecule. Ferrocene is a relatively bulky, sandwich-like organometallic compound. nih.gov
Host-Guest Interactions: Favorable non-covalent interactions, such as van der Waals forces or C-H···π interactions between the guest and the organic part of the host (the cyclohexyl groups), would be necessary to stabilize the inclusion complex.
Similarly, the inclusion of silicon compounds would be governed by their size, shape, and potential for interactions with the host framework. While there is extensive research on organosilicon chemistry and the coordination of silicon-based ligands to metals, the specific encapsulation of neutral silicon compounds as guests within a simple zinc carboxylate host is not a well-documented area. wikipedia.orgresearchgate.net Research into ferrocene-zinc complexes has typically focused on ligands that incorporate a ferrocene unit, which then coordinates to the zinc ion, rather than on the inclusion of free ferrocene as a guest. researchgate.netnih.gov
There is no specific research available detailing the formation of a host-guest complex where this compound acts as a host for a pre-formed polyester (B1180765) chain.
Research involving zinc carboxylates and polyesters has primarily focused on the use of zinc complexes as catalysts for the ring-opening polymerization of lactones to produce polyesters (like polylactic acid, PLA) or for the chemical degradation and recycling of polyesters. rsc.orgacs.org In these catalytic processes, the zinc center actively participates in breaking and forming covalent bonds.
The formation of a supramolecular complex would involve a different mechanism, likely the threading of a polyester chain through channels in a pre-existing zinc cyclohexanebutyrate framework or the co-assembly of the two components. Such an interaction would depend on complementary functionalities and weak intermolecular forces, a topic that remains to be explored for this specific system.
Analogous Systems: Comparative Studies with Other Zinc Carboxylate Dihydrates
The study of this compound is enriched by comparing its properties and behavior to other well-characterized zinc carboxylate dihydrates. These comparative analyses provide a broader context for understanding its coordination chemistry, structural motifs, and thermal stability. By examining analogous systems, researchers can identify trends and draw correlations between the nature of the carboxylate ligand and the resulting properties of the zinc complex.
The coordination environment around the zinc ion in carboxylate complexes is a key area of investigation. In many zinc carboxylates, the zinc ion exhibits a tetrahedral coordination geometry, being bound to oxygen atoms from four different carboxylate groups. nih.gov Each carboxylate ligand often acts as a bidentate bridge, connecting two zinc centers in a syn-anti arrangement. nih.gov This bridging leads to the formation of polymeric structures. Variations in the Zn-O bond lengths often indicate an unsymmetrical bonding environment around the zinc centers. nih.gov The specific architecture and dimensionality of these coordination polymers can be influenced by the steric bulk and electronic properties of the carboxylate ligand, as well as the presence of coordinated water molecules.
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy are invaluable for comparing the coordination modes of the carboxylate group in different zinc complexes. nih.govresearchgate.net The positions of the asymmetric and symmetric COO- stretching bands in the FTIR spectrum provide information about the coordination environment of the carboxylate moiety. researchgate.netuva.nlrsc.org For instance, a larger separation between these two bands can indicate a higher degree of covalency in the Zn-O bond.
To facilitate a comparative understanding, the following tables summarize key structural and thermal data for a selection of zinc carboxylate dihydrates, providing a framework for situating this compound within this class of compounds.
Interactive Data Table: Structural Comparison of Zinc Carboxylates
| Compound | Coordination Number of Zn | Coordination Geometry | Carboxylate Coordination Mode | Reference |
| Zinc Acetate Dihydrate | 6 | Octahedral | Bidentate chelating & Monodentate | researchgate.net |
| Zinc Stearate | 4 | Tetrahedral | Bidentate bridging | nih.gov |
| Zinc Oleate | 4 | Tetrahedral | Bidentate bridging | nih.govrsc.org |
| Zinc Decanoate (B1226879) | 4 | Tetrahedral | Bidentate bridging | nih.govrsc.org |
| Zinc Nonanoate (B1231133) | 4 | Tetrahedral | Bidentate bridging | nih.govrsc.org |
Interactive Data Table: Thermal Decomposition Data for Selected Zinc Carboxylates
| Compound | Dehydration Temperature (°C) | Decomposition Temperature Range (°C) | Final Residue | Reference |
| [Zn(OAc)(L3)(HL3)]2 | - | 570-620 K (intermediate observed) | ZnO | researchgate.net |
| General Zinc Carboxylates | Varies | - | ZnO | researchgate.net |
Solid State Chemistry and Thermal Behavior
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal techniques for elucidating the thermal stability and decomposition of materials. For zinc cyclohexanebutyrate dihydrate, a multi-step decomposition process is anticipated, beginning with dehydration and culminating in the formation of zinc oxide.
Investigation of Dehydration Processes and Water of Crystallization Loss
The initial stage of thermal decomposition for hydrated metal carboxylates involves the loss of water of crystallization. In the case of this compound (Zn(C₁₀H₁₇O₂)₂·2H₂O), this would be observed as a distinct weight loss in the TGA curve, corresponding to the removal of two water molecules. This dehydration is an endothermic process, which would be indicated by a corresponding endothermic peak in the DTA curve. The temperature range for this process for similar hydrated zinc carboxylates typically falls between 50°C and 150°C.
Analysis of Thermal Decomposition Pathways and Intermediate Phases
Following dehydration, the anhydrous zinc cyclohexanebutyrate would undergo further decomposition at higher temperatures. This process is generally more complex and can involve the formation of intermediate species. For other zinc carboxylates, the decomposition of the anhydrous salt leads to the evolution of gaseous products derived from the carboxylate ligand and the formation of a solid residue. The decomposition of the cyclohexanebutyrate ligand is expected to yield a mixture of hydrocarbons and carbon oxides. The final solid product of the thermal decomposition of zinc carboxylates in an oxidizing atmosphere (like air) is consistently found to be zinc oxide (ZnO) researchgate.netresearchgate.netcore.ac.uk. The decomposition of the anhydrous salt is typically an exothermic process, which would be reflected as one or more exothermic peaks in the DTA curve.
A hypothetical TGA/DTA data summary for the thermal decomposition of this compound is presented below, based on typical values for similar zinc carboxylates.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak | Process |
| 1 | 50 - 150 | ~8.2% | Endothermic | Dehydration: Loss of 2 H₂O |
| 2 | 300 - 500 | ~73.5% | Exothermic | Decomposition of anhydrous salt |
Note: The mass loss percentages are theoretical calculations based on the molar mass of this compound.
Reaction Kinetics of Solid-State Transformations
The study of reaction kinetics provides insights into the mechanism and rate of solid-state decomposition. While specific kinetic parameters for this compound are not available, studies on other metal carboxylates often employ models such as the Coats-Redfern or Flynn-Wall-Ozawa methods to determine activation energies and reaction orders from TGA data. The kinetics of the dehydration and decomposition steps would likely be influenced by factors such as heating rate, particle size, and atmospheric conditions.
Formation of Zinc Oxide (ZnO) as a Thermal Decomposition Product
The final solid residue from the complete thermal decomposition of this compound in an oxidizing environment is expected to be zinc oxide (ZnO). This is a common feature in the thermal analysis of zinc carboxylates researchgate.netresearchgate.netcore.ac.uk. The formation of ZnO can be confirmed by analytical techniques such as X-ray diffraction (XRD) analysis of the final residue, which would show the characteristic diffraction pattern of the wurtzite structure of ZnO.
Influence of Hydration State on Solid-State Reactivity
The presence of water of crystallization can significantly influence the solid-state reactivity of a compound. In the case of this compound, the water molecules are an integral part of the crystal lattice. Their removal during the initial dehydration step can lead to changes in the crystal structure, creating a more amorphous and potentially more reactive anhydrous phase. This change in crystallinity can affect the subsequent decomposition temperature and kinetics of the anhydrous salt. The hydrated form is generally expected to be more stable at lower temperatures than its anhydrous counterpart.
Direct Current Electrical Conductivity Studies during Thermal Processes
Direct current (DC) electrical conductivity measurements during thermal analysis can provide valuable information about phase transitions and changes in the electronic properties of a material. For this compound, a significant change in electrical conductivity would be expected to accompany the dehydration and decomposition processes. The initial hydrated compound is likely to have low electrical conductivity. As the water is removed, there might be a slight change in conductivity. A more substantial increase in conductivity would be anticipated during the decomposition of the organic ligand and the formation of the semiconductor material, zinc oxide. These changes in conductivity would correlate with the thermal events observed in the TGA and DTA curves, offering a more complete picture of the solid-state transformations. However, no specific studies on the DC electrical conductivity of this compound during thermal processes have been reported.
Applications in Advanced Materials Synthesis and Catalysis Research
Precursor Role in the Synthesis of Nanostructured Zinc Oxide (ZnO)
Zinc cyclohexanebutyrate dihydrate serves as an effective precursor for the synthesis of zinc oxide (ZnO) nanoparticles. acs.orgscilit.com The controlled decomposition or hydrolysis of this organometallic compound provides the zinc ions necessary for the formation of the ZnO lattice.
A straightforward method for producing ZnO nanoparticles involves the hydrolysis of this compound. acs.org This process can be achieved by dissolving the compound in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). scilit.comacs.org The inherent water molecules in the dihydrate salt, along with controlled addition of water, facilitate the hydrolysis of the zinc carboxylate, leading to the formation of ZnO nanocrystals. acs.orgacs.org The basicity of the solvent and the water content are critical parameters that influence the hydrolysis mechanism and the resulting nanoparticle characteristics. acs.org
This spontaneous hydrolysis at room temperature presents a simple and easily reproducible pathway for generating small ZnO nanoparticles with a narrow size distribution. acs.org The synthesis can proceed via alkaline hydrolysis in DMSO, where the addition of a base like sodium hydroxide (B78521) can further control the reaction. acs.orgscilit.com Other methods involve the thermal decomposition of the zinc carboxylate precursor, often in the presence of other carboxylic acids, to yield carboxylate-coated ZnO nanoparticles. rsc.orgrsc.org
The conditions of the synthesis using this compound as a precursor allow for significant control over the size and morphology of the resulting ZnO nanoparticles. For instance, using a low concentration (2 × 10⁻⁴ M) of zinc cyclohexanebutyrate in DMSO can produce ZnO nanocrystallites with an average size of approximately 2.12 nm. acs.orgacs.org The size of the nanoparticles can be tuned by adjusting reaction parameters, with diameters ranging from 2.6 to 13.0 nm reported. acs.orgresearchgate.netnih.gov
Interestingly, the choice of precursor can also influence the crystal structure (polymorphism) of the ZnO nanoparticles. While the thermodynamically stable hexagonal wurtzite structure is common, the use of zinc cyclohexanebutyrate as the starting salt has been shown to yield a mixture of both the wurtzite and the metastable cubic rock salt structures. acs.orgresearchgate.net The rock salt phase is typically a high-pressure polymorph of ZnO, and its stabilization at ambient conditions in nanocrystalline form is of significant interest for potential applications in electronics and optoelectronics due to its different properties. aps.orgresearchgate.net
| Precursor | Solvent | Concentration | Average Nanoparticle Size | Observed Crystal Structures | Reference |
|---|---|---|---|---|---|
| Zinc Cyclohexanebutyrate | DMSO | 2 × 10⁻⁴ M | 2.12 nm (SD = 0.76) | Wurtzite and Rock Salt | acs.orgacs.org |
| Zinc Acetate (B1210297) | DMSO | 2 × 10⁻⁴ M | 3.0 nm (SD = 0.5) | Not Specified | acs.orgacs.org |
The cyclohexanebutyrate ligand plays a critical role as a capping or stabilizing agent during the formation of ZnO nanoparticles. acs.org Capping agents are molecules that bind to the surface of nanocrystals, preventing their aggregation and controlling their growth. google.comfrontiersin.org The bulky and aliphatic nature of the cyclohexanebutyrate anion allows it to effectively passivate the surface of the nascent ZnO nanoparticles. acs.org
This stabilizing action is crucial for maintaining a narrow size distribution and preventing flocculation of the nanoparticles in colloidal dispersions. acs.org Studies have shown that cyclohexanebutyrate is a more effective capping agent than smaller ligands like acetate, leading to the formation of smaller and more stable ZnO nanocrystals. acs.org The dynamic stabilizing effect of the carboxylate ions, in conjunction with the solvent molecules, contributes to the long-term stability of the ZnO colloids. acs.org
The synthesis of ZnO nanoparticles from zinc cyclohexanebutyrate can be performed in the presence of layered materials like clay minerals (e.g., kaolinite (B1170537) and montmorillonite) to exploit confinement effects. acs.orgscilit.com When the synthesis is carried out in the presence of these clays, the formation of ZnO nanoparticles can occur within the interlamellar spaces—the regions between the layers of the clay structure. acs.orgresearchgate.net
This "in situ" synthesis leads to the formation of an intercalated structure, as confirmed by X-ray diffraction (XRD) measurements. acs.orgresearchgate.net The confinement within these nanoscale spaces restricts the growth of the ZnO nanoparticles, resulting in significantly smaller particle sizes, typically in the range of 1-2 nm. acs.orgscilit.comnih.gov The clay minerals also have a stabilizing influence on the ZnO nanocrystals formed on their external surfaces, leading to a blue shift in their UV-vis absorption spectra, which is indicative of smaller particle size. acs.orgscilit.com
Investigations into Catalytic Activity (e.g., in polymerization reactions, thin film deposition)
Zinc carboxylates, as a class of compounds, are investigated for their catalytic properties. While specific studies on the catalytic activity of this compound are not extensively documented, the behavior of analogous zinc carboxylate complexes provides insight into its potential applications.
Zinc complexes, including various carboxylates, have been successfully employed as catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone to produce biodegradable polyesters. nih.govresearchgate.netnih.gov The mechanism typically involves the coordination of the monomer to the zinc center, which activates it for nucleophilic attack and subsequent polymerization. nih.gov It is plausible that zinc cyclohexanebutyrate could exhibit similar catalytic activity in such polymerization reactions.
In the realm of thin film deposition, zinc carboxylates can serve as precursors. americanelements.com For instance, the instability of ZnO nanoparticle dispersions in certain solvents like N,N'-dimethylformamide (DMF) can be harnessed, as the nanoparticles tend to precipitate and adhere to glass surfaces, enabling the production of ZnO films. acs.org Other zinc compounds are widely used in techniques like chemical bath deposition (CBD) to create thin films of materials like zinc sulfide (B99878) (ZnS). mdpi.com While direct use of zinc cyclohexanebutyrate in this context is not detailed, its role as a source of zinc ions makes it a candidate for similar deposition processes.
Adsorption and Separation Phenomena within Zinc Carboxylate Frameworks
Metal-organic frameworks (MOFs) built from zinc ions and carboxylate linkers are a significant area of research due to their porous structures and high surface areas, which make them suitable for adsorption and separation applications. acs.org These frameworks can exhibit selective adsorption of various molecules.
Exploration of Zinc Carboxylate Dihydrates as Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their pore size, surface area, and chemical functionality has led to their investigation for a wide range of applications, including gas storage and separation, catalysis, and sensing. akjournals.com
Zinc carboxylate dihydrates are frequently employed as key building blocks in the synthesis of MOFs. researchgate.netnih.gov The zinc ions act as the metallic nodes, while the dicarboxylate linkers bridge these nodes to form a three-dimensional framework. researchgate.net The water molecules present in the dihydrate structure can play a crucial role during the synthesis, influencing the final structure of the MOF.
The general approach to synthesizing zinc-based MOFs involves the reaction of a zinc salt, often a zinc carboxylate, with a multitopic organic linker under solvothermal or hydrothermal conditions. scirp.org For instance, reactions between zinc nitrate (B79036) and triazatruxene-based tricarboxylate ligands have yielded new MOFs with a general formula of [Zn3(tat-R)2(H2O)2]. researchgate.net These frameworks exhibit 3D networks with chiral channels. researchgate.net
The choice of the carboxylate ligand is critical in determining the topology and properties of the resulting MOF. The length and functionality of the alkyl or aryl group of the carboxylate can be systematically varied to control the pore dimensions and the chemical environment within the pores. nih.gov While specific research on MOFs derived from zinc cyclohexanebutyrate is not extensively documented, the principles established from studies on other zinc carboxylates provide a strong foundation for its potential in this area. The cyclohexanebutyrate ligand, with its combination of a flexible alkyl chain and a bulky cycloalkyl group, could lead to the formation of MOFs with unique framework topologies and pore characteristics.
The thermal stability of the initial zinc carboxylate dihydrate is also a relevant factor in MOF synthesis, as the decomposition of the precursor can influence the crystallization process of the framework.
Q & A
Q. What synthesis methodologies are applicable for Zinc Cyclohexanebutyrate Dihydrate in laboratory settings?
A common approach involves controlled hydration and precipitation using zinc precursors (e.g., zinc salts) under reflux conditions. For analogous zinc compounds like zinc acetate dihydrate, stoichiometric ratios of precursors and pH adjustments are critical to ensure dihydrate formation . Characterization via thermogravimetric analysis (TGA) can confirm hydration states .
Q. How can researchers verify the crystalline structure of this compound?
X-ray diffraction (XRD) is the gold standard for crystallinity analysis. For zinc coordination compounds, lattice parameters and phase purity should match reference data. Coupling XRD with Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups (e.g., carboxylate ligands) and hydrogen bonding in the dihydrate structure .
Q. What analytical techniques are recommended for assessing purity and hydration stability?
Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) can quantify water loss at specific temperatures, distinguishing bound vs. adsorbed water. For zinc dihydrates, a two-stage mass loss (dehydration followed by decomposition) is typical . Gas chromatography (GC) may detect organic by-products from synthesis .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize synthesis parameters for this compound?
The Box-Behnken design (BBD) allows systematic variation of factors like precursor concentration, reaction time, and temperature. For zinc acetate dihydrate, BBD has been used to maximize yield by modeling interactions between variables . Apply response surface methodology (RSM) to identify optimal conditions while minimizing experimental runs.
Q. How should researchers resolve contradictions in thermal decomposition data for zinc coordination compounds?
Contradictions often arise from differences in heating rates, atmospheric conditions (e.g., nitrogen vs. air), or instrumentation calibration. Replicate experiments under identical conditions and cross-validate with multiple techniques (e.g., TGA, DSC, and evolved gas analysis). For example, zinc citrate dihydrate decomposes at 100–150°C, but deviations may indicate impurities or polymorphic variations .
Q. What strategies compare the catalytic efficacy of this compound with other zinc-based catalysts?
Benchmark against zinc acetate or zinc oxide catalysts using standardized reactions (e.g., photocatalytic degradation or organic synthesis). For nanostructured catalysts, compare surface area (via BET analysis), crystallite size (XRD), and charge-transfer efficiency (UV-Vis spectroscopy). Zinc acetate-derived ZnO nanostructures, for instance, show size-dependent photocatalytic activity .
Q. How can researchers ensure compliance with pharmacopeial standards for zinc-based compounds?
Follow USP/Ph.Eur. guidelines for elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) to verify zinc content ≥33.3% (anhydrous basis). Microbial enumeration tests (total aerobic count ≤10³ CFU/g) and identity tests (e.g., citrate ligand confirmation via FTIR) are critical for pharmaceutical-grade materials .
Methodological Considerations
- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility.
- Contamination Control : For hygroscopic compounds like zinc dihydrates, store samples in desiccators with inert atmospheres .
- Ethical Compliance : Adhere to environmental safety protocols for zinc waste disposal, as highlighted in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
